![molecular formula C23H27ClN4O5 B15124076 alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol is a complex organic compound that features a pyridine ring, a pyrrolo[2,3-b]pyridine core, and a methanol group. The compound is notable for its dual Boc (tert-butoxycarbonyl) protection on the amino group, which is a common strategy in organic synthesis to protect functional groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Pyridyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of the Methanol Group: This can be achieved through reduction reactions using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring or the pyrrolo[2,3-b]pyridine core can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiourea.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
科学的研究の応用
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The pyridine and pyrrolo[2,3-b]pyridine cores may interact with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
Alpha-[6-(Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Similar structure but with a single Boc protection.
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-methanol: Bromine instead of chlorine.
Alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-ethanol: Ethanol instead of methanol.
Uniqueness
The dual Boc protection provides enhanced stability and selectivity in reactions, making alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol a valuable intermediate in synthetic chemistry. The presence of both pyridine and pyrrolo[2,3-b]pyridine cores offers unique electronic and steric properties that can be exploited in various applications.
特性
分子式 |
C23H27ClN4O5 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC名 |
tert-butyl N-[5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-hydroxymethyl]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C23H27ClN4O5/c1-22(2,3)32-20(30)28(21(31)33-23(4,5)6)17-8-7-13(10-25-17)18(29)16-12-27-19-15(16)9-14(24)11-26-19/h7-12,18,29H,1-6H3,(H,26,27) |
InChIキー |
XHVLVMPQFCHPDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(C2=CNC3=C2C=C(C=N3)Cl)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


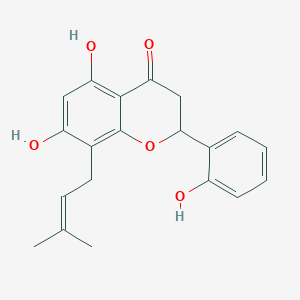
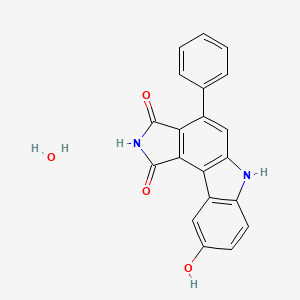

![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)
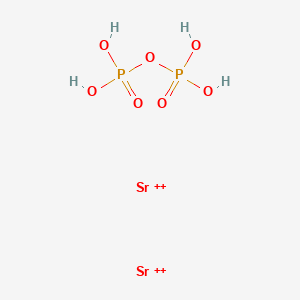

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
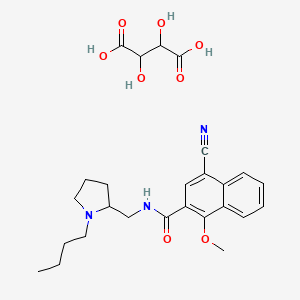
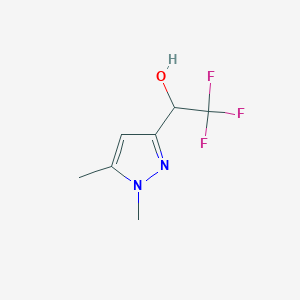
![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)


